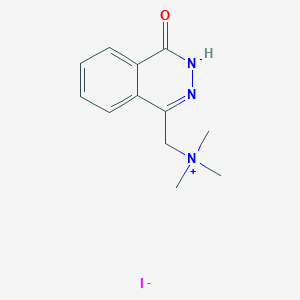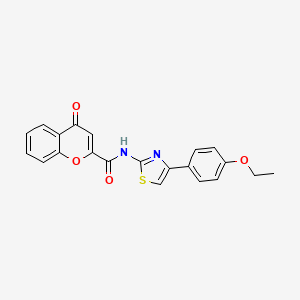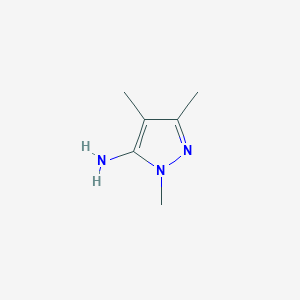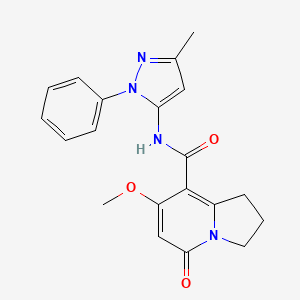
N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide is a chemical compound with the molecular formula C₁₂H₁₆IN₃O It is known for its unique structure, which includes a phthalazinone core and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide typically involves the reaction of 4-oxo-3,4-dihydro-1-phthalazinylmethanol with trimethylamine in the presence of an iodinating agent. The reaction conditions often include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 50°C
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phthalazinone core to phthalazine derivatives.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: N-oxides of the phthalazinone core.
Reduction: Phthalazine derivatives.
Substitution: Quaternary ammonium salts with various substituents.
Aplicaciones Científicas De Investigación
N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonium group can enhance the compound’s binding affinity to negatively charged sites on proteins, while the phthalazinone core can participate in various biochemical interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium chloride
- N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium bromide
Uniqueness
N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts. The iodide ion can also participate in specific interactions that are not possible with other halides, making this compound particularly interesting for certain applications.
Propiedades
IUPAC Name |
trimethyl-[(4-oxo-3H-phthalazin-1-yl)methyl]azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.HI/c1-15(2,3)8-11-9-6-4-5-7-10(9)12(16)14-13-11;/h4-7H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAYCZRIPUODDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=NNC(=O)C2=CC=CC=C21.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2475564.png)
![5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2475567.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2475568.png)




![tert-butyl N-{2-[4-(aminomethyl)phenyl]propan-2-yl}carbamate](/img/structure/B2475573.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2475574.png)
![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)
![3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2475577.png)

![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2475582.png)

